molecular formula C18H20O3 B2901524 3-[(4-Tert-butylphenoxy)methyl]benzoic acid CAS No. 225942-76-7

3-[(4-Tert-butylphenoxy)methyl]benzoic acid

Cat. No. B2901524
CAS RN: 225942-76-7
M. Wt: 284.355
InChI Key: FSIKRBKXKSWSLT-UHFFFAOYSA-N
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Description

“3-[(4-Tert-butylphenoxy)methyl]benzoic acid” is a chemical compound with the molecular formula C18H20O3 . It has a molecular weight of 284.35 . This compound is also known as "4-(4-TERT-BUTYL-PHENOXYMETHYL)-BENZOIC ACID" .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 18 carbon atoms, 20 hydrogen atoms, and 3 oxygen atoms . The structure can be represented by the canonical SMILES string: CC(C)(C)C1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)O .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 284.35 . Its physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .

Scientific Research Applications

3-[(4-Tert-butylphenoxy)methyl]benzoic acid has a variety of scientific research applications. It is used as a reagent in organic synthesis, and is also used in the synthesis of other compounds. It can also be used as an intermediate in the synthesis of pharmaceuticals. Additionally, this compound is used in the synthesis of various polymers, and can be used in the manufacture of paints, coatings, and other materials.

Mechanism of Action

Target of Action

Similar compounds such as 4-tert-butylbenzoic acid have been used as potent yeast sirtuin (sir2p) inhibitors . Sirtuins are a class of proteins that possess either mono-ADP-ribosyltransferase or deacylase activity, including deacetylase, desuccinylase, demalonylase, demyristoylase and depalmitoylase activity.

Mode of Action

It’s known that benzylic compounds can undergo reactions at the benzylic position due to the resonance stabilization . This could potentially influence the interaction of the compound with its targets.

Biochemical Pathways

Benzylic compounds are known to undergo oxidation and substitution reactions at the benzylic position . These reactions could potentially affect various biochemical pathways.

Pharmacokinetics

The compound’s molecular weight (28435 g/mol) and other properties such as its boiling point (4443±380 ℃ at 760 mmHg) and density (11±01 g/cm^3) could potentially influence its pharmacokinetics .

Result of Action

Similar compounds such as 4-tert-butylbenzoic acid have been used as potent yeast sirtuin (sir2p) inhibitors , suggesting potential cellular effects related to sirtuin inhibition.

Advantages and Limitations for Lab Experiments

3-[(4-Tert-butylphenoxy)methyl]benzoic acid has several advantages for lab experiments. It is relatively inexpensive and easy to synthesize, and it is available in a variety of forms, such as powders, solutions, and solid-state forms. Additionally, it is stable and has a long shelf-life. However, this compound also has some limitations. It is not soluble in water, and it can be toxic if not handled properly.

Future Directions

There are several potential future directions for 3-[(4-Tert-butylphenoxy)methyl]benzoic acid research. One potential direction is the development of new and more efficient synthesis methods for this compound. Additionally, this compound could be studied further to determine its potential therapeutic applications. Another potential direction is the development of new and improved analytical methods for this compound. Finally, this compound could be studied further to determine its potential toxicity and environmental effects.

Synthesis Methods

3-[(4-Tert-butylphenoxy)methyl]benzoic acid is synthesized through a three-step process. First, 4-tert-butylphenol is reacted with acetic anhydride in the presence of pyridine. This reaction yields 4-tert-butylacetophenone. Then, 4-tert-butylacetophenone is reacted with sodium hydroxide in the presence of ethanol to form 4-tert-butylphenoxyacetic acid. Finally, the acid is reacted with methyl iodide in the presence of sodium hydroxide to form this compound.

Safety and Hazards

This compound is associated with several hazard statements including H315 (Causes skin irritation), H302 (Harmful if swallowed), H335 (May cause respiratory irritation), and H319 (Causes serious eye irritation) . Precautionary measures should be taken when handling this compound .

properties

IUPAC Name

3-[(4-tert-butylphenoxy)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O3/c1-18(2,3)15-7-9-16(10-8-15)21-12-13-5-4-6-14(11-13)17(19)20/h4-11H,12H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSIKRBKXKSWSLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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